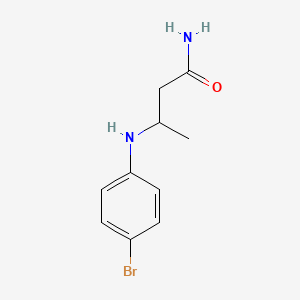

3-(4-Bromoanilino)butanamide

Descripción

3-(4-Bromoanilino)butanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-bromoanilino group at the third carbon. The 4-bromoanilino moiety (a benzene ring with a bromine atom at the para position and an amine group) is a common pharmacophore in medicinal chemistry, often contributing to biological activity through hydrogen bonding and hydrophobic interactions .

Propiedades

Fórmula molecular |

C10H13BrN2O |

|---|---|

Peso molecular |

257.13 g/mol |

Nombre IUPAC |

3-(4-bromoanilino)butanamide |

InChI |

InChI=1S/C10H13BrN2O/c1-7(6-10(12)14)13-9-4-2-8(11)3-5-9/h2-5,7,13H,6H2,1H3,(H2,12,14) |

Clave InChI |

CCNIUDGSYCXEII-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(=O)N)NC1=CC=C(C=C1)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Functional Group Variations

3-(4-Bromoanilino)-3-oxopropanoic Acid (CAS 95262-09-2)

- Structure: Features a propanoic acid backbone with a 4-bromoanilino group and a ketone group at the third carbon.

- Key Properties: Molecular Formula: C₉H₈BrNO₃ Purity: ≥95% (industrial grade) Applications: Used as an organic building block for synthesizing more complex molecules, particularly in pharmaceutical intermediates .

- Comparison: The ketone and carboxylic acid groups enhance polarity compared to 3-(4-Bromoanilino)butanamide, increasing solubility in polar solvents but reducing lipid membrane permeability.

(E)-3-(4-Bromoanilino)-2-cyanoprop-2-enamide

Backbone Modifications

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Structure: A propanone backbone with 4-bromoanilino, 4-chlorophenyl, and phenyl substituents.

- Key Properties: Molecular Formula: C₂₁H₁₇BrClNO Crystallography: Monoclinic crystal system (space group P2₁/n) with unit cell dimensions a = 10.6571 Å, b = 17.2432 Å, c = 10.8602 Å, β = 113.571° .

- Comparison : The additional chlorophenyl and phenyl groups create steric bulk, which may hinder crystal packing efficiency but improve binding selectivity in receptor-ligand interactions.

tert-butyl 3-[(4-bromoanilino)methyl]pyrrolidine-1-carboxylate (CAS 887590-75-2)

- Structure: Pyrrolidine ring with a 4-bromoanilino-methyl substituent and a Boc-protected amine.

- Key Properties :

- Comparison : The Boc group enhances solubility in organic solvents, facilitating synthetic modifications, while the pyrrolidine ring introduces conformational constraints.

Complex Derivatives

1-(4-Bromoanilino)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol

- Structure: Combines a propan-2-ol backbone with 4-bromoanilino and dibromocarbazole groups.

- Key Properties: Molecular Weight: ~600 g/mol (estimated) Applications: Potential use in optoelectronics due to the carbazole moiety’s fluorescence properties .

- Comparison: The carbazole group introduces π-π stacking capabilities, which are absent in 3-(4-Bromoanilino)butanamide, making it suitable for material science applications.

3-[(4-Bromoanilino)methyl]-5-{[4-(diethylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione

- Structure: Thiazolidinedione ring substituted with 4-bromoanilino and diethylaminophenyl groups.

- Key Properties :

- Comparison : The thiazolidinedione core offers hydrogen-bonding sites and metabolic stability, contrasting with the simpler butanamide structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.